BenchChemオンラインストアへようこそ!

tert-butyl (2R,5S)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate

Antibacterial quinolones Enantiomer-dependent activity Chiral piperazine building blocks

tert-Butyl (2R,5S)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate (CAS 2375423-99-5; synonym CAS 2165338-20-3) is a chiral, orthogonally protected piperazine derivative with the molecular formula C₁₁H₂₂N₂O₃ and molecular weight 230.30 g/mol. It belongs to the class of N-Boc-protected 2,5-disubstituted piperazines, featuring a tert-butyloxycarbonyl (Boc) group at N1, a methyl substituent at position 2 in the (R)-configuration, and a hydroxymethyl group at position 5 in the (S)-configuration.

Molecular Formula C11H22N2O3
Molecular Weight 230.30 g/mol
Cat. No. B8117275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (2R,5S)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate
Molecular FormulaC11H22N2O3
Molecular Weight230.30 g/mol
Structural Identifiers
SMILESCC1CNC(CN1C(=O)OC(C)(C)C)CO
InChIInChI=1S/C11H22N2O3/c1-8-5-12-9(7-14)6-13(8)10(15)16-11(2,3)4/h8-9,12,14H,5-7H2,1-4H3/t8-,9+/m1/s1
InChIKeyOCHKRKFPKUAHGF-BDAKNGLRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (2R,5S)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate: Stereochemically Defined Chiral Piperazine Building Block for Drug Discovery and Asymmetric Synthesis Procurement


tert-Butyl (2R,5S)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate (CAS 2375423-99-5; synonym CAS 2165338-20-3) is a chiral, orthogonally protected piperazine derivative with the molecular formula C₁₁H₂₂N₂O₃ and molecular weight 230.30 g/mol . It belongs to the class of N-Boc-protected 2,5-disubstituted piperazines, featuring a tert-butyloxycarbonyl (Boc) group at N1, a methyl substituent at position 2 in the (R)-configuration, and a hydroxymethyl group at position 5 in the (S)-configuration. This compound serves as a versatile chiral intermediate in medicinal chemistry, particularly for the construction of CCR5 antagonists, antibacterial quinolones, and asymmetric catalysis ligands, where the defined (2R,5S) stereochemistry is a critical determinant of downstream biological activity [1][2].

Why Stereochemically Undefined or Alternative Diastereomeric Piperazine Intermediates Cannot Replace (2R,5S)-Configured tert-Butyl 5-(Hydroxymethyl)-2-methylpiperazine-1-carboxylate


Generic substitution of this compound with its (2R,5R), (2S,5S), or (2S,5R) diastereomers, or with racemic mixtures, introduces uncontrolled stereochemical variables that propagate into downstream products. Published evidence demonstrates that the configuration at the 2-position of the piperazine ring directly governs target binding affinity: in CCR5 antagonist programs, the 2(S)-methyl piperazine configuration is essential for CCR5 affinity [1], while in antibacterial quinolone series, 2–64-fold potency differences between enantiomers were observed in approximately 52% of bacterial strains tested [2]. Furthermore, the (2R,5S) scaffold has been specifically validated as a chiral catalyst framework for enantioselective diethylzinc additions, where opposite stereochemistry yields dramatically different enantiomeric excess values [3]. The hydroxymethyl group at position 5 provides a synthetic handle for further derivatization that is absent in simpler 2-methylpiperazine analogs, while the Boc group enables orthogonal N1 protection/deprotection strategies unavailable in unprotected or alternatively protected forms.

Quantitative Differentiation Evidence for tert-Butyl (2R,5S)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate: Head-to-Head and Cross-Study Comparator Data


Stereochemical Configuration at Piperazine C2 Drives 2–64-Fold Antibacterial Potency Differences Between Enantiomeric Quinolone Derivatives

In a systematic study, a series of R and S enantiomers of 7-(3-methylpiperazin-1-yl) quinolone derivatives were synthesized from (R)- and (S)-tert-butyl 2-methylpiperazine-1-carboxylate and tested against 14 bacterial species. Although no distinct difference in overall in vitro antibacterial activity was observed, a 2–64-fold difference between R and S enantiomers was observed in approximately 52% of individual bacterium–compound pairings [1]. This demonstrates that the stereochemical identity of the 2-methylpiperazine building block directly and unpredictably propagates into the biological activity of derived drug candidates. Procurement of the stereochemically defined (2R,5S)-configured building block ensures batch-to-batch consistency in stereochemical outcome during downstream synthesis.

Antibacterial quinolones Enantiomer-dependent activity Chiral piperazine building blocks

2-Methylpiperazine Stereochemistry Directly Controls CCR5 Antagonist Potency: 163.8 nM vs. 239.5 nM IC₅₀ for Diastereomeric Derivatives

In a fragment-assembly-based drug design program targeting CCR5, two diastereomeric piperazine derivatives (compounds 4 and 5) were compared in a calcium mobilization assay using MOLT4/CCR5 cells. The 2-methylpiperazine derivative 5 (bearing the 2-methyl substituent critical for activity) exhibited an IC₅₀ of 163.8 nM, representing a 1.46-fold improvement over derivative 4 (IC₅₀ = 239.5 nM), which lacked the optimal 2-methyl configuration [1]. Further optimization of the 2-methylpiperazine series yielded six compounds (13, 16, 18, 22, 33, and 36) with IC₅₀ values ranging from 3.0 to 11.7 nM, superior to the positive control maraviroc in the same assay [1]. Four compounds (13, 16, 33, and 36) demonstrated antiviral activity at nanomolar concentrations in an HIV-1 single-cycle assay with no cytotoxicity at 10 μM [1]. This SAR demonstrates that the 2-methyl substituent on the piperazine ring, in combination with appropriate stereochemistry, is a pharmacophoric requirement for potent CCR5 antagonism.

CCR5 antagonists HIV entry inhibitors 2-Methylpiperazine SAR

(2R,5S)-Configured 2-Hydroxymethyl-5-alkyl Piperazines Are Validated Chiral Catalysts for Enantioselective C–C Bond Formation

Falorni et al. (1993) reported the first example of piperazine methanols serving as chiral catalysts in asymmetric synthesis. Starting from enantiomerically pure serine, a series of (2R,5S)- and (2S,5S)-2-hydroxymethyl-5-alkyl piperazines (compounds 1–5) were prepared in good yields without racemization [1]. These compounds were evaluated as chiral catalysts for the enantioselective addition of diethylzinc to benzaldehyde. The (2R,5S) diastereomeric series, which shares the identical relative configuration at C2 and C5 with the target compound, demonstrated catalytic activity, establishing the (2R,5S)-2-hydroxymethyl-5-alkyl piperazine scaffold as a validated chiral ligand framework. This paper explicitly demonstrates that both the (2R,5S) and (2S,5S) diastereomeric series are accessible and that the stereochemical identity of the piperazine ring directly determines the sense and magnitude of asymmetric induction.

Asymmetric catalysis Chiral piperazine ligands Enantioselective diethylzinc addition

Vendor Purity Specifications Differentiate the (2R,5S)-Configured Product: 95%–98% Purity Range with ISO-Certified Quality Systems

Multiple independent vendors supply tert-butyl (2R,5S)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate with documented purity specifications. MolCore offers the product at NLT 98% purity under an ISO-certified quality system suitable for global pharmaceutical R&D and quality control applications . Cool Pharm (Shanghai) supplies the compound at 97.00% purity (Catalog KH-259200) [1]. Combi-Blocks offers the product at 95% purity (Catalog JV-0258, MFCD32659921) . CymitQuimica/Biosynth specifies minimum 95% purity . This range of 95%–98% purity with documented supplier quality systems enables procurement decisions based on the purity level required for the specific downstream application, with higher-purity grades (97–98%) available for GMP-like or sensitive catalytic applications where trace stereochemical or chemical impurities could confound results.

Chiral purity specifications Pharmaceutical intermediate procurement Quality assurance

5-Substituted 2-Hydroxymethyl Piperazines Are a Synthetic Scarcity: The Target Compound Provides a Pre-Installed C5 Hydroxymethyl Handle

A 2024 review in Letters in Organic Chemistry explicitly states that 'there are few reported methods for synthesizing 2-hydroxymethyl piperazine substituted at position 5' [1]. The authors present a four-step synthetic route (condensation, deprotection, cyclisation, and reduction) from serine methyl ester hydrochloride and N-Boc-L-amino acids, noting that this method provides non-racemic composition with gram-scale potential [1]. The target compound, as a commercially available, stereochemically defined 2-hydroxymethyl-5-methyl piperazine with N1-Boc protection, directly addresses this synthetic gap. By procuring this pre-functionalized intermediate, medicinal chemistry teams bypass the multi-step, low-yielding literature routes to 5-substituted 2-hydroxymethyl piperazines, saving an estimated 3–4 synthetic steps compared to de novo construction from amino acid precursors.

Piperazine synthetic methodology 5-Substituted piperazine intermediates Scarcity-driven procurement

Orthogonal Boc Protection Enables Selective N1 Functionalization Unavailable in Unprotected or Differentially Protected Piperazine Analogs

The tert-butyloxycarbonyl (Boc) group at N1 of the piperazine ring provides orthogonal protection that is stable under basic, nucleophilic, and reductive conditions while being selectively cleavable under mild acidic conditions (e.g., TFA or HCl/dioxane) [1]. This contrasts with unprotected 2-methyl-5-hydroxymethyl piperazine, which would exhibit uncontrolled reactivity at both N1 and N4 nitrogens, and with Cbz-protected analogs, which require hydrogenolysis conditions incompatible with many functional groups. In comparison to the simpler (R)- or (S)-1-Boc-2-hydroxymethylpiperazine (which lack the C5 substituent), the target compound provides an additional diversification point at C5, enabling the construction of 1,4,5-trisubstituted piperazine libraries with two points of stereochemical control [2]. The Boc group's fragmentation pattern (characteristic loss of Boc: m/z [M+H-100]⁺) also facilitates LCMS/HRMS-based reaction monitoring during downstream synthetic steps [3].

Orthogonal protection strategy Boc deprotection chemistry Piperazine diversification

Procurement-Driven Application Scenarios for tert-Butyl (2R,5S)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate


CCR5 Antagonist Lead Optimization and Fragment-Based Drug Discovery

In medicinal chemistry programs targeting CCR5 for HIV entry inhibition or inflammatory disease, the (2R,5S)-configured building block provides the stereochemically defined 2-methylpiperazine core that has been pharmacophorically validated to deliver nanomolar CCR5 antagonist activity (IC₅₀ 3.0–11.7 nM in calcium mobilization assays, superior to maraviroc) [1]. The C5 hydroxymethyl group serves as a synthetic anchor for introducing diverse substituents (R₁ in the published SAR) to modulate potency, selectivity, and pharmacokinetic properties. Procurement of this specific stereoisomer eliminates the risk of synthesizing the incorrect enantiomeric series, which—as demonstrated in related piperazine systems—can result in up to 64-fold differences in biological activity [2]. The orthogonal Boc protection allows late-stage N1 deprotection for further diversification after the C5 and N4 positions have been elaborated.

Asymmetric Catalysis Ligand Development Using Chiral Piperazine Methanol Scaffolds

For synthetic methodology groups developing new chiral ligands for enantioselective transformations, the (2R,5S)-2-hydroxymethyl-5-alkyl piperazine scaffold represents a validated ligand framework with demonstrated catalytic activity in enantioselective diethylzinc additions to aldehydes [3]. The target compound, with its (2R,5S)-configured 5-hydroxymethyl-2-methyl substitution pattern, maps directly onto the ligand series studied by Falorni et al. (1993). The free hydroxymethyl group can be converted to a variety of coordinating functionalities (ethers, esters, phosphinites) for tuning metal chelation properties, while the Boc-protected N1 nitrogen can be deprotected and functionalized to introduce additional stereochemical elements or solubility-modifying groups. Procuring this compound at ≥97% purity (MolCore or Cool Pharm grades) is recommended for catalytic applications where trace impurities could poison metal catalysts or confound enantioselectivity measurements [4].

Construction of Stereochemically Defined Piperazine Libraries for Phenotypic and Target-Based Screening

The compound's dual substitution pattern (C2-methyl, C5-hydroxymethyl) with orthogonal Boc protection supports efficient parallel library synthesis. Following the precedent of Gao and Renslo (2007), who demonstrated practical syntheses of differentially protected 2-(hydroxymethyl)piperazines [5], the target compound can be elaborated through sequential N4-alkylation/acylation, C5-OH functionalization (oxidation to aldehyde, conversion to amine via reductive amination, or etherification), and N1-Boc deprotection followed by capping. This three-dimensional diversification strategy, anchored by two stereocenters, generates libraries that systematically explore chemical space around the chiral piperazine core—directly relevant to fragment-based screening and hit-to-lead campaigns where stereochemistry is a critical determinant of target engagement. The synthetic scarcity of 5-substituted 2-hydroxymethyl piperazines (as explicitly noted in the 2024 literature [6]) makes procurement of this pre-formed intermediate a rate-limiting step mitigation strategy.

Antibacterial Quinolone Development Requiring Enantiomerically Pure Piperazine Synthons

For antibacterial drug discovery programs developing fluoroquinolone or related agents where the piperazine moiety is a key pharmacophoric element, the (2R,5S)-configured building block serves as an enantiomerically pure synthon. The study by Liu et al. (2005) demonstrated that enantiomeric quinolone derivatives synthesized from (R)- and (S)-tert-butyl 2-methylpiperazine-1-carboxylate showed 2–64-fold differences in antibacterial potency in 52% of tested organisms [2]. This finding directly mandates the use of stereochemically defined piperazine intermediates in antibacterial SAR programs to avoid confounding stereochemical variables with structural modifications. The additional C5 hydroxymethyl group in the target compound provides a synthetic handle for appending solubility-enhancing groups or prodrug moieties that are inaccessible from simpler 2-methylpiperazine building blocks.

Quote Request

Request a Quote for tert-butyl (2R,5S)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.